N-benzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-benzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene core substituted with bromine (Br) at position 6, methoxy (OCH₃) at position 8, and a benzyl carboxamide group at position 3 (Figure 1). The bromine atom acts as an electron-withdrawing group, while the methoxy group donates electrons, creating a unique electronic environment that influences reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
N-benzyl-6-bromo-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-15-9-13(19)7-12-8-14(18(22)24-16(12)15)17(21)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZODDMHOQWTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid (CF3COOH). The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. Docking studies have shown that the compound interacts with active site amino acids such as phenylalanine (Phe 77), arginine (Arg 256), and histidine (His 263). These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- Structure : Lacks the benzyl carboxamide and 8-methoxy group.
- Properties : The absence of the methoxy group reduces electron-donating effects, while the free carboxylic acid group increases hydrophilicity.
- Biological Impact : Lower cellular uptake due to higher polarity and reduced interaction with hydrophobic biological targets compared to the benzyl carboxamide derivative .
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Properties : The ethyl ester moderately enhances lipophilicity but lacks the aromatic benzyl group’s capacity for π-π interactions.
- Biological Impact : Reduced bioactivity in assays targeting enzymes requiring aromatic recognition motifs .
Substituent Variations on the Carboxamide Moiety
N-Allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Structure : Allyl group replaces benzyl; retains 6-bromo and 8-methoxy substituents.
- Properties : The allyl group introduces unsaturation, increasing reactivity toward electrophilic agents. However, reduced steric bulk compared to benzyl may weaken binding to hydrophobic pockets.
- Biological Impact : Exhibits distinct activity profiles in kinase inhibition assays, likely due to altered binding conformations .
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Structure : Methyl group on the carboxamide; lacks 8-methoxy.
- Properties : The smaller methyl group improves aqueous solubility but diminishes lipophilicity. Absence of 8-methoxy reduces electron density on the chromene ring.
- Biological Impact : Lower potency in antimicrobial screens compared to the 8-methoxy-containing benzyl analog .
6-Bromo-8-methoxy-2-oxo-N-[(tetrahydrofuran-2-yl)methyl]-2H-chromene-3-carboxamide
- Structure : Tetrahydrofuran (THF)-derived substituent replaces benzyl.
- Biological Impact : Shows improved selectivity for serotonin receptors due to polar interactions, unlike the benzyl analog’s reliance on hydrophobic binding .
Mechanistic Insights
- Electronic Effects : The 8-methoxy group in the benzyl analog donates electrons, stabilizing the chromene ring’s conjugated system and enhancing interaction with electron-deficient biological targets .
- Steric and Hydrophobic Effects : The benzyl group’s bulkiness and aromaticity facilitate binding to hydrophobic enzyme pockets, while smaller substituents (e.g., methyl) fail to anchor the molecule effectively.
- Hydrogen Bonding : Analogs with polar R groups (e.g., THF-methyl) engage in hydrogen bonding, offering complementary binding modes to the benzyl derivative’s π-π interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
